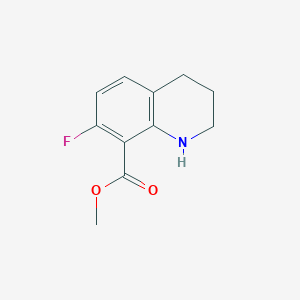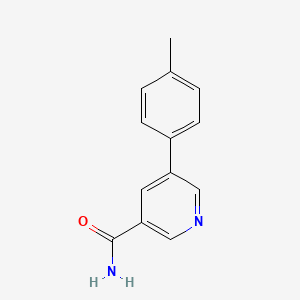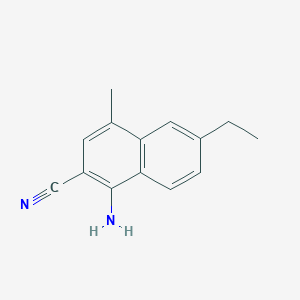
1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound includes a quinoline ring system that is partially saturated, with hydroxyl groups at the 6 and 7 positions and a propyl group at the 1 position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol can be achieved through several methods. One common approach involves the reduction of quinoline derivatives. For instance, the hydrogenation of quinoline in the presence of a catalyst such as palladium on carbon (Pd/C) can yield tetrahydroquinoline derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and high-pressure hydrogenation techniques can enhance the efficiency and yield of the desired product. Catalysts such as Raney nickel or platinum can also be employed to facilitate the hydrogenation process .
化学反応の分析
Types of Reactions: 1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like chromium trioxide (CrO3) or manganese dioxide (MnO2).
Reduction: The compound can be further reduced to form fully saturated derivatives using hydrogenation techniques.
Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), manganese dioxide (MnO2)
Reduction: Hydrogen gas (H2) with catalysts like Pd/C, Raney nickel
Substitution: Alkyl halides, aryl halides under basic conditions
Major Products:
Oxidation: Quinones
Reduction: Fully saturated tetrahydroquinoline derivatives
Substitution: Various alkyl or aryl substituted tetrahydroquinolines
科学的研究の応用
1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups at the 6 and 7 positions can participate in hydrogen bonding and other interactions with biological molecules. This compound may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context .
類似化合物との比較
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline structure but lacks the propyl group and hydroxyl groups at the 6 and 7 positions.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Contains a methyl group instead of a propyl group and lacks the hydroxyl groups.
2-Phenyl-1,2,3,4-tetrahydroquinoline: Contains a phenyl group at the 2 position instead of a propyl group at the 1 position
Uniqueness: 1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol is unique due to the presence of both the propyl group and the hydroxyl groups at the 6 and 7 positions. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
1-propyl-3,4-dihydro-2H-quinoline-6,7-diol |
InChI |
InChI=1S/C12H17NO2/c1-2-5-13-6-3-4-9-7-11(14)12(15)8-10(9)13/h7-8,14-15H,2-6H2,1H3 |
InChIキー |
OVVPKOGWOWNLHB-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCCC2=CC(=C(C=C21)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11893442.png)





![Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B11893497.png)






